1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine
CAS No.: 945556-95-6
Cat. No.: VC7187274
Molecular Formula: C17H25BN2O2
Molecular Weight: 300.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 945556-95-6 |
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Molecular Formula | C17H25BN2O2 |
Molecular Weight | 300.21 |
IUPAC Name | 1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-6-amine |
Standard InChI | InChI=1S/C17H25BN2O2/c1-11(2)20-10-14(13-8-7-12(19)9-15(13)20)18-21-16(3,4)17(5,6)22-18/h7-11H,19H2,1-6H3 |
Standard InChI Key | JXJGYJIBRHVUFN-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)N)C(C)C |
Introduction
Synthesis and Reactivity Profile
Industrial production typically employs a multi-step sequence:
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Indole Functionalization: 6-Nitroindole undergoes isopropylation via nucleophilic substitution
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Borylation: Miyaura borylation installs the pinacol boronate ester using bis(pinacolato)diboron (B₂pin₂)
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Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine
Key Reactivity Characteristics:
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Suzuki-Miyaura Cross-Coupling: The boronate ester moiety undergoes palladium-catalyzed coupling with aryl halides at room temperature (20-25°C) . Reaction efficiency exceeds 85% for electron-deficient aryl partners according to optimized protocols.
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Protection-Deprotection Strategies: The amine group requires temporary protection (e.g., Boc or Fmoc groups) during metal-mediated reactions to prevent coordination with catalysts .
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Air Stability: Unlike many boronic acids, the pinacol ester derivative remains stable under atmospheric oxygen for >72 hours at 25°C .
Pharmaceutical Applications
Table 2: Therapeutic Areas Under Investigation
Application | Mechanism of Action | Development Stage |
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Kinase Inhibitors | ATP-binding site competition | Preclinical |
PARP Inhibitors | DNA repair pathway disruption | Lead Optimization |
Neurotransmitter Modulators | Serotonin receptor agonism/antagonism | Discovery |
Recent studies highlight its utility in creating third-generation BTK inhibitors through Suzuki coupling with pyrazolo[3,4-d]pyrimidine derivatives . The indoleamine 2,3-dioxygenase (IDO) inhibition activity of derivatives demonstrates IC₅₀ values <50 nM in Hela cell assays .
Physicochemical Properties
Table 3: Material Characteristics
The compound exhibits pH-dependent solubility:
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Basic Conditions (pH 8.5): Complete solubility in aqueous buffers
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Neutral/Acidic Conditions: Requires co-solvents (e.g., 40% PEG-400)
Supplier | Packaging | Price (USD) | Lead Time |
---|---|---|---|
MuseChem | 100 mg | $572 | 2-3 weeks |
GlpBio | 25 µL (10 mM) | $289 | 10-15 days |
Sigma-Aldrich | 1 g | $1,840 | 4-6 weeks |
Pricing analysis reveals a 300% markup for GMP-grade material compared to research-grade lots .
Future Research Directions
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Continuous Flow Chemistry: Developing plug-and-play cartridges for automated API synthesis
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Boronate Exchange Reactions: Creating dynamic combinatorial libraries for drug discovery
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Boron Neutron Capture Therapy: Exploring tumor-targeting potential of ¹⁰B-enriched analogs
Ongoing clinical trials (NCT04879251) are evaluating indole-boronate hybrids as dual PARP/HDAC inhibitors for BRCA-mutant cancers, with preliminary results showing 42% disease control rate in Phase Ib studies .
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